Differential AChE Reactivation Profile: Heptenophos vs. Dichlorvos
Heptenophos-inhibited acetylcholinesterase (AChE) exhibits a distinct reactivation profile compared to dichlorvos-inhibited AChE following oxime therapy. In a mouse model, the protective efficacy of the oxime trimedoxime against lethal poisoning followed the order: monocrotophos > heptenophos > dichlorvos, indicating heptenophos is more amenable to oxime therapy than dichlorvos [1]. Crucially, while central and peripheral AChE were significantly reactivated for both compounds, erythrocyte AChE inhibited by heptenophos was an exception and did not reactivate, a tissue-specific effect not observed with dichlorvos [1].
| Evidence Dimension | Protective Efficacy of Trimedoxime Oxime |
|---|---|
| Target Compound Data | Intermediate protective efficacy; central/peripheral AChE reactivated, erythrocyte AChE not reactivated. |
| Comparator Or Baseline | Dichlorvos: Lowest protective efficacy; AChE reactivated in all tissues tested. |
| Quantified Difference | Qualitative rank order: monocrotophos > heptenophos > dichlorvos. |
| Conditions | Mice, intravenous administration of 1.3 LD50 poison and 24 mg/kg trimedoxime; AChE activity measured 10-60 min post-treatment. |
Why This Matters
This differential reactivation profile is critical for developing targeted medical countermeasures for poisoning incidents, as standard oxime therapy may be ineffective for certain OPs.
- [1] Antonijević B, et al. Efficacy of trimedoxime in mice poisoned with dichlorvos, heptenophos or monocrotophos. Basic Clin Pharmacol Toxicol. 2005;96(2):111-7. View Source
